2-Benzylcyclohexylamine

Vue d'ensemble

Description

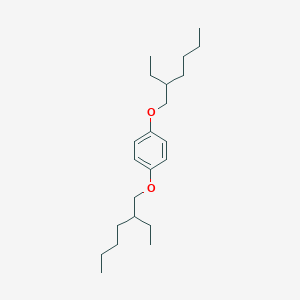

2-Benzylcyclohexylamine is an organic compound . It is a derivative of cyclohexylamine, which is a colorless liquid and has a fishy odor . Cyclohexylamine is a weak base and is miscible with water .

Synthesis Analysis

The hydrogenolysis of N-Benzylcyclohexylamine (NBCA) was carried out at low temperature and pressure using a series of Pd/SiO2 catalysts having Pd contents between 0.5 and 10% . Three different silica supports were used, two of them having pore diameters of 60A and 40A and one an amorphous material .Molecular Structure Analysis

The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals . Nearly all of these structures have been determined by single-crystal X-ray diffraction (SC-XRD) analysis .Chemical Reactions Analysis

In the hydrogenolysis of NBCA over the Pd/SiO2 (60A) series of catalysts, there was a slight increase in the reaction rate on going from the 10% Pd to the 2% Pd catalysts . This was followed by significant rate increases using the 1% Pd, 0.75% Pd, and 0.5% Pd catalysts .Physical And Chemical Properties Analysis

Cyclohexylamine, from which this compound is derived, is a clear to yellowish liquid with a strong, fishy, amine odor . It has a density of 0.8647 g/cm3, a melting point of -17.7 °C, and a boiling point of 134.5 °C . It is miscible with water and very soluble in ethanol, oil, ethers, acetone, esters, alcohol, and ketones .Applications De Recherche Scientifique

Organic Synthesis and Characterization

2-Benzylcyclohexylamine has been explored for its potential in organic synthesis. A study detailed the synthesis of this compound through a three-step process involving the synthesis of 2-benzylidenecyclohexanone from benzaldehyde and cyclohexanone, followed by catalytic reduction to 2-benzylcyclohexanone, and finally reductive amination to form this compound. This study highlighted the effects of reactants' molar ratio, reaction temperature, and catalyst dosage on the synthesis process, providing valuable insights for optimizing production methods (Liu Xiao-bin, 2009).

Catalysis and Reactions

Research into the development of novel, sustainable catalytic methodologies has also been reported, where benzylamines, including compounds similar to this compound, are synthesized using iron-catalyzed direct amination of benzyl alcohols. This methodology showcases the utility of such compounds in constructing a wide variety of substituted secondary and tertiary benzylamines, highlighting their significance in pharmaceutical and chemical research (Tao Yan, B. Feringa, Katalin Barta, 2016).

Surface Passivation in Photovoltaics

In the realm of materials science, benzylamine, which shares functional groups with this compound, has been employed for the surface passivation of perovskites. This application demonstrates the compound's role in enhancing the electronic properties and moisture-resistance of perovskites, leading to improved efficiency and stability of solar cells. Such research underscores the potential of this compound derivatives in photovoltaic applications and material science innovations (Feng Wang, W. Geng, Yang Zhou, et al., 2016).

Mécanisme D'action

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Amines are known to participate in nucleophilic reactions . In the case of 2-Benzylcyclohexylamine, it might undergo nucleophilic substitution reactions at the benzylic position . The specifics of these interactions and the resulting changes would depend on the particular biological target involved.

Biochemical Pathways

Amines can participate in various biochemical reactions, including the formation of amides, oximes, and hydrazones These reactions could potentially affect various biochemical pathways, leading to downstream effects

Pharmacokinetics

Pharmacokinetics describes how a drug moves into, through, and out of the body, which together control the concentration of the drug in the body over time

Result of Action

The nucleophilic reactions that amines participate in can lead to various molecular and cellular changes

Action Environment

Factors such as ph, temperature, and the presence of other molecules can influence the action of amines

Safety and Hazards

Orientations Futures

The hydrogenolysis of N-Benzylcyclohexylamine has been studied extensively, and future research may focus on optimizing the reaction conditions and exploring new applications . The nano effect observed in the hydrogenolysis of NBCA over the Pd/SiO2 catalysts suggests potential future directions for research in this area .

Propriétés

IUPAC Name |

2-benzylcyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,6-7,12-13H,4-5,8-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOPIHDSNQOMRGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80993249 | |

| Record name | 2-Benzylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72436-51-2 | |

| Record name | 2-(Phenylmethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72436-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzylcyclohexylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072436512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzylcyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80993249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylcyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.672 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-[1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1622099.png)

![[2-(4-Methoxyphenyl)phenyl]sulfonyl chloride](/img/structure/B1622101.png)

![Trimethyl-[phenyl-bis(trimethylsilyl)silyl]silane](/img/structure/B1622108.png)

![N-(1-phenylethyl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1622110.png)

![[(4-Fluorobenzyl)thio]acetic acid](/img/structure/B1622111.png)

![1-[(3,4-dimethoxyphenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1622112.png)